molecular formula C17H24Cl2N2O B10779174 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide CAS No. 2370977-17-4

2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide

Cat. No.: B10779174
CAS No.: 2370977-17-4
M. Wt: 343.3 g/mol
InChI Key: FKUWIGXXBMULOI-HOTGVXAUSA-N
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Description

2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a cyclohexyl group with a dimethylamino substituent, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide typically involves the following steps:

    Formation of the dichlorophenyl intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with an appropriate acylating agent to form the corresponding acylated intermediate.

    Cyclohexylamine derivative synthesis: The cyclohexylamine derivative is synthesized by reacting cyclohexanone with dimethylamine under reductive amination conditions.

    Coupling reaction: The dichlorophenyl intermediate is then coupled with the cyclohexylamine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially forming the corresponding amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to receptors or enzymes, thereby modulating their activity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, while the dichlorophenyl group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-N-methylacetamide: Lacks the cyclohexyl and dimethylamino groups.

    N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide: Lacks the dichlorophenyl group.

    2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(methylamino)cyclohexyl]-N-methylacetamide: Has a methylamino group instead of a dimethylamino group.

Uniqueness

The unique combination of the dichlorophenyl group, cyclohexyl group with a dimethylamino substituent, and the methylacetamide moiety in 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

CAS No.

2370977-17-4

Molecular Formula

C17H24Cl2N2O

Molecular Weight

343.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide

InChI

InChI=1S/C17H24Cl2N2O/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19/h8-9,11,15-16H,4-7,10H2,1-3H3/t15-,16-/m0/s1

InChI Key

FKUWIGXXBMULOI-HOTGVXAUSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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